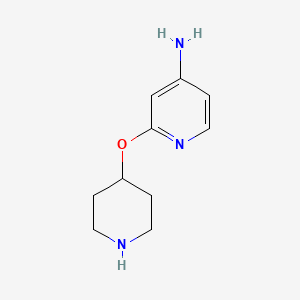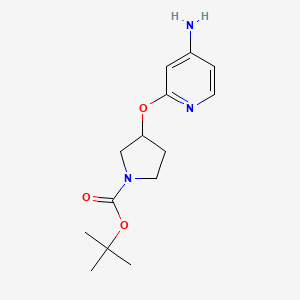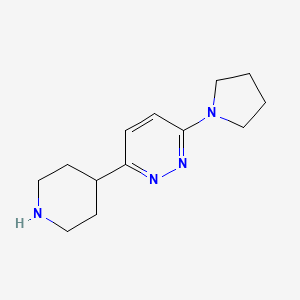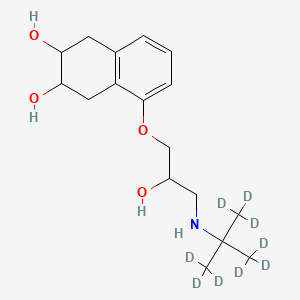
Theophylline sodium acetate
Overview
Description
Theophyllol, also known as Theophylline, is a bronchodilator used to treat symptoms of asthma, bronchitis, emphysema, and other breathing problems . It is a potent phosphodiesterase (PDE) inhibitor, adenosine receptor antagonist, and histone deacetylase (HDAC) activator .
Molecular Structure Analysis
The molecular formula of Theophyllol is C7H7N4NaO2·C2H3NaO2, and its molecular weight is 284.18 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Theophyllol is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is moisture-sensitive .Scientific Research Applications
Theophylline in Cellular Engineering Research
Theophylline, a naturally occurring alkaloid, has been extensively used in cellular engineering research. Its primary application is in constructing and characterizing synthetic riboswitches for regulating gene expression. These riboswitches have been utilized in diverse areas such as controlling cellular motility, regulating carbon metabolism, constructing logic gates, screening for mutant enzymes, and controlling apoptosis. Theophylline's role extends to the regulation of RNA interference and genome editing through CRISPR systems. This highlights its significant impact in synthetic biology and metabolic engineering over the past 25 years, demonstrating its versatility in cellular engineering applications (Wrist, Sun, & Summers, 2020).
Theophylline's Effect on Tumour Necrosis Factor-alpha
Theophylline has been studied for its effect on the release of tumour necrosis factor-alpha (TNF-alpha) by blood monocytes and alveolar macrophages. It has been found to dose-dependently reduce TNF-alpha release in human blood monocytes, with significant inhibition observed at specific concentrations. This inhibition is also observed in rat blood monocytes and alveolar macrophages, indicating a broad application across species. The reduction of TNF-alpha release by theophylline suggests its potential therapeutic activity in conditions like bronchial hyperresponsiveness and asthma, given TNF-alpha's role in these pathologies (Spatafora, Chiappara, Merendino, D'Amico, Bellia, & Bonsignore, 1994).
Experimental Design and Pharmaceutical Formulation
In pharmaceutical industries, theophylline has been a subject of experimental research for optimizing excipient mixture composition. Studies have focused on planning mixture experiments using specific designs to analyze the blending properties of each mixture component and estimating empirical models. This approach helps in identifying optimal regions characterized by high solubility values for theophylline, providing insights into its behavior in pharmaceutical formulations and contributing to the development of more effective drug delivery systems (Campisi, Chicco, Vojnovic, & Phan-tan-luu, 1998).
Mechanism of Action
Target of Action
Theophyllol, also known as Theophylline, primarily targets phosphodiesterase (PDE) enzymes and adenosine receptors . These targets play crucial roles in various physiological processes. Phosphodiesterase enzymes are involved in the breakdown of cyclic AMP in smooth muscle cells, while adenosine receptors are involved in various functions such as neurotransmission and inflammation.
Mode of Action
Theophyllol interacts with its targets to bring about changes in cellular function. It acts as a competitive inhibitor of phosphodiesterase enzymes , particularly PDE3 . By inhibiting these enzymes, Theophyllol prevents the breakdown of cyclic AMP, leading to an increase in its levels. This results in the relaxation of bronchial smooth muscle and reduction of airway responsiveness to various stimuli .
Theophyllol also acts as an adenosine receptor antagonist . By blocking these receptors, it prevents the actions of adenosine, a molecule that can cause bronchoconstriction and inflammatory responses.
Biochemical Pathways
Theophyllol’s action on phosphodiesterase enzymes and adenosine receptors affects several biochemical pathways. The increase in cyclic AMP levels leads to the activation of protein kinase A, which then phosphorylates various target proteins, leading to changes in cell function . The antagonism of adenosine receptors can affect various signaling pathways involved in inflammation and neurotransmission .
Pharmacokinetics
Theophyllol exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed rapidly and completely after oral administration . Theophyllol is distributed throughout the body, with a distribution volume of approximately 0.45 L/kg based on ideal body weight . It is metabolized in the liver by cytochrome P450 isoenzymes, mainly CYP1A2, to form active metabolites . Theophyllol is excreted in the urine, with about 10% excreted as unchanged drug .
Result of Action
The primary molecular and cellular effect of Theophyllol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps in managing conditions like asthma and chronic obstructive pulmonary disease (COPD). Theophyllol also has anti-inflammatory effects, as it increases the production of anti-inflammatory cytokines and inhibits the production of inflammatory ones .
Action Environment
The action, efficacy, and stability of Theophyllol can be influenced by various environmental factors. These include factors like pH and temperature, which can affect the absorption and stability of the drug. Additionally, factors like diet and the presence of other drugs can affect the metabolism and excretion of Theophyllol, thereby influencing its efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Theophyllol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to inhibit phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), thereby increasing cAMP levels in cells . This interaction leads to the relaxation of airway smooth muscle and has anti-inflammatory effects by increasing interleukin-10 and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) from entering the nucleus . Theophyllol also acts as an adenosine receptor antagonist and a histone deacetylase activator, further influencing various biochemical pathways .
Cellular Effects
Theophyllol affects various types of cells and cellular processes. It relaxes bronchial smooth muscle, increases heart muscle contractility and efficiency, and has anti-inflammatory effects . The compound influences cell signaling pathways by blocking the action of adenosine, an inhibitory neurotransmitter that induces sleep and contracts smooth muscles . Additionally, Theophyllol impacts gene expression by inhibiting phosphodiesterase and activating histone deacetylase, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Theophyllol involves several binding interactions with biomolecules. It inhibits phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate, which relaxes airway smooth muscle . Theophyllol also blocks adenosine receptors, preventing the inhibitory effects of adenosine on neurotransmission . Furthermore, it activates histone deacetylase, which decreases inflammatory gene expression by altering chromatin structure . These interactions collectively contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Theophyllol change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that Theophyllol maintains its efficacy in relaxing airway smooth muscle and reducing inflammation over extended periods . Its stability and degradation rates can vary depending on the experimental conditions, such as temperature and pH levels .
Dosage Effects in Animal Models
The effects of Theophyllol vary with different dosages in animal models. At lower doses, it effectively relaxes airway smooth muscle and reduces inflammation without significant adverse effects . At higher doses, Theophyllol can cause toxic effects, including cardiac dysrhythmias and seizures . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Theophyllol is involved in several metabolic pathways, primarily through its interaction with enzymes such as phosphodiesterase and histone deacetylase . It affects metabolic flux by increasing cyclic adenosine monophosphate levels and altering gene expression . The compound’s metabolism involves hepatic enzymes, including cytochrome P450 isoenzymes, which play a role in its biotransformation and elimination .
Transport and Distribution
Theophyllol is transported and distributed within cells and tissues through various mechanisms. It is well absorbed when taken orally and distributes rapidly into fat-free tissues and body water . Approximately 40% of Theophyllol is bound to plasma proteins, primarily albumin . It also passes freely across the placenta, into breast milk, and into cerebrospinal fluid .
Subcellular Localization
The subcellular localization of Theophyllol is crucial for its activity and function. It is distributed in the extracellular fluid, placenta, mother’s milk, and central nervous system . The compound’s localization is influenced by its binding to plasma proteins and its ability to cross cellular membranes . These factors contribute to its therapeutic effects and potential side effects.
properties
IUPAC Name |
disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNMXPUTQVFOA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4Na2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
8002-89-9 | |
| Record name | Theophylline sodium acetate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophyllol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEOPHYLLINE SODIUM ACETATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1434439.png)



![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)


![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)
